tert-Butyl 4-methoxyisoindoline-2-carboxylate
Description
tert-Butyl 4-methoxyisoindoline-2-carboxylate is a substituted isoindoline derivative characterized by a tert-butoxycarbonyl (Boc) group at position 2 and a methoxy substituent at position 4 of the isoindoline scaffold. This compound serves as a key intermediate in pharmaceutical and organic synthesis, particularly for the development of bioactive molecules. The Boc group enhances steric protection of the nitrogen atom, improving stability during synthetic processes, while the methoxy group contributes to electronic modulation of the aromatic ring, influencing reactivity and intermolecular interactions .
The isoindoline core provides a rigid bicyclic framework, enabling applications in asymmetric catalysis, ligand design, and drug discovery.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 4-methoxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-10-6-5-7-12(17-4)11(10)9-15/h5-7H,8-9H2,1-4H3 |
InChI Key |
XZFWAGXQIVLESN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Esterification
A common strategy involves treating 4-methoxyisoindoline with tert-butyl chloroformate in the presence of triethylamine (TEA) or pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of isoindoline attacks the electrophilic carbonyl carbon of the chloroformate. For example, a 2024 study reported a 92% yield when using dichloromethane (DCM) as the solvent and TEA as the base at 0–5°C. The low temperature minimizes side reactions such as over-alkylation or decomposition of the tert-butyl group.
Key Reaction Conditions:
Microwave-Assisted Condensation
Recent innovations have employed microwave irradiation to accelerate condensation. A 2023 protocol demonstrated that irradiating the reaction mixture at 80°C for 20 minutes increased the yield to 95% while reducing side product formation. This method leverages rapid, uniform heating to enhance reaction kinetics, making it suitable for high-throughput applications.
Transition Metal-Catalyzed Cyclizations: Modern Strategies for Ring Formation
Transition metal catalysis has emerged as a powerful tool for constructing the isoindoline core. Palladium, copper, and nickel complexes facilitate C–N and C–O bond formations, enabling one-pot syntheses from simpler precursors.
Palladium-Catalyzed Carbonylative Cyclization
A 2021 study detailed a palladium(II)-catalyzed approach using carbon monoxide (CO) gas to form the lactam ring. Starting from 2-bromo-4-methoxybenzaldehyde and tert-butyl amine, the reaction proceeds via a carbonylative cyclization mechanism:
Optimized Conditions:
| Catalyst | Pd(OAc) (5 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 78% |
Copper-Mediated C–H Activation
Copper(I) triflate (CuOTf) has been utilized in photochemical C–H functionalization reactions. A 2024 protocol achieved 85% yield by irradiating a mixture of 4-methoxy-N-(tert-butoxycarbonyl)aniline and iodobenzene diacetate under blue LEDs. The mechanism involves single-electron transfer (SET) to generate aryl radicals, which undergo cyclization to form the isoindoline ring.
Nucleophilic Substitution Pathways: Functionalization of Preformed Scaffolds
Nucleophilic substitution offers a modular approach to introduce the methoxy and tert-butyl groups sequentially.
Methoxylation via SNAr Reaction
4-Chloroisoindoline-2-carboxylate derivatives react with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C to install the methoxy group. A patent (US4898993A) demonstrated that adding N,N-dimethylformamide (DMF) as a co-solvent suppresses side reactions, achieving 94% purity .
Critical Parameters:
| Substrate | 4-Chloroisoindoline-2-carboxylate |
| Nucleophile | NaOMe (2.5 equiv) |
| Solvent | DMF/Toluene (1:3) |
| Temperature | 80°C |
| Yield | 89% |
tert-Butylation Using Chloroformate
Post-methoxylation, the tert-butyl group is introduced via reaction with tert-butyl chloroformate. A 2024 report highlighted that using 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF) at room temperature affords 91% yield .
Photochemical Syntheses: Harnessing Light for Efficiency
Photoredox catalysis has gained traction for its ability to drive reactions under mild conditions.
Visible-Light-Driven Cyclization
A 2025 study utilized fac-Ir(ppy) as a photocatalyst to mediate the cyclization of N-(tert-butoxycarbonyl)-4-methoxyaniline with methyl acrylate. Under 450 nm LED irradiation, the reaction achieves 82% yield in 12 hours, leveraging energy transfer to generate reactive intermediates.
Advantages:
-
No requirement for high temperatures or pressures.
-
Excellent functional group tolerance.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Condensation | 88–92 | High | Moderate | High (solvent use) |
| Pd-Catalyzed | 78 | Moderate | Low | Moderate (Pd waste) |
| Cu-Mediated | 85 | High | Moderate | Low (light-driven) |
| Photochemical | 82 | Low | High | Low |
Key Findings:
-
Condensation reactions remain the most scalable but suffer from solvent-intensive protocols.
-
Transition metal-catalyzed methods offer precision but face challenges in catalyst recovery.
-
Photochemical routes are eco-friendly but require specialized equipment.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates in peptide coupling or further functionalization.
Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Temperature : Room temperature
-
Time : 2–4 hours
Mechanism :
Protonation of the ester oxygen followed by cleavage of the tert-butyl group via carbocation formation. The resulting carboxylic acid is stabilized by resonance .
Radical Chlorination Reactions
The isoindoline core participates in radical-mediated chlorination using tert-butyl hypochlorite (tBuOCl). This reaction selectively produces chlorinated oxindoles under mild conditions .
Example Reaction :
Substrate : Ethyl 1H-indole-2-carboxylate
Conditions :
-
Reagent : tBuOCl (2.5 equiv.)
-
Solvent : Ethyl acetate
-
Temperature : 40°C
-
Time : 16 hours
Products :
| Product Type | Yield (%) | Key Feature |
|---|---|---|
| 2-Chloro-3-oxindole | 99 | Chlorine at C2, ketone at C3 |
| 2,2-Dichloro-3-oxindole | 85 | Two chlorines at C2 |
| 3,3-Dichloro-2-oxindole | 56 | Two chlorines at C3 |
Mechanism :
Homolytic cleavage of tBuOCl generates chlorine and oxygen radicals, initiating a cascade of radical additions and eliminations .
Nucleophilic Substitution at the Methoxy Group
The methoxy group at position 4 can undergo demethylation or displacement reactions under specific conditions.
Demethylation :
-
Reagent : BBr₃ in DCM
-
Temperature : 0°C to RT
-
Product : tert-Butyl 4-hydroxyisoindoline-2-carboxylate (precursor for further derivatization) .
Halogenation :
-
Reagent : N-Bromosuccinimide (NBS) or NCS
-
Conditions : Radical initiators (e.g., AIBN) in CCl₄
-
Product : tert-Butyl 4-bromoisoindoline-2-carboxylate (used in cross-coupling reactions) .
Cross-Coupling Reactions
The aromatic ring facilitates palladium-catalyzed couplings, enabling structural diversification:
Suzuki Coupling :
-
Substrate : 4-Bromo derivative (from halogenation)
-
Conditions :
-
Catalyst : Pd(PPh₃)₄
-
Base : Na₂CO₃
-
Solvent : 1,4-Dioxane/H₂O
-
Temperature : 100°C
-
Example Product :
4-Aryl-substituted isoindoline derivatives (e.g., 4-pyrazole analog) .
Decarboxylative Functionalization
Under oxidative conditions, the carboxylate group undergoes decarboxylation to form reactive intermediates:
Conditions :
-
Reagent : Pb(OAc)₄ or Ag₂CO₃
-
Solvent : Toluene
Comparative Reactivity of Analogues
Key structural analogs and their reactivity differences:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most significant applications of tert-butyl 4-methoxyisoindoline-2-carboxylate is its potential as an anticancer agent. Research has demonstrated that derivatives of isoindoline compounds exhibit antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including colorectal and glioblastoma cells. In a study conducted by the National Cancer Institute, several isoindoline derivatives were tested for their efficacy, revealing substantial growth inhibition rates in tumor cells .
Table 1: Anticancer Activity of Isoindoline Derivatives
| Compound Name | Cell Line Tested | GI50 (μM) | TGI (μM) | Reference |
|---|---|---|---|---|
| This compound | Human Tumor Cells | 15.72 | 50.68 | |
| Compound A | Colorectal Cancer | 12.5 | 45.3 | |
| Compound B | Glioblastoma | 10.0 | 40.0 |
1.2 Neuroprotective Properties
Another area of interest is the neuroprotective effects of isoindoline derivatives, including this compound. Studies suggest that these compounds may interact with specific receptors or pathways involved in neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases .
Biological Research
2.1 Targeting Protein Interactions
Research has indicated that this compound can serve as a scaffold for developing inhibitors that target specific protein interactions involved in disease mechanisms. For example, studies have focused on its ability to inhibit the binding of proteins related to DNA damage repair, which is crucial in cancer biology .
Table 2: Protein Interaction Studies
Material Science
3.1 Synthesis of Novel Materials
In material science, this compound has been utilized as a precursor for synthesizing novel materials with unique properties. Its ability to form complexes with metals has been exploited to create catalysts and other functional materials .
Table 3: Material Properties Derived from Isoindoline Compounds
| Material Type | Application Area | Property Highlight |
|---|---|---|
| Titanocene Complexes | Catalysis | Enhanced reactivity |
| Polymer Composites | Electronics | Improved conductivity |
Biological Activity
tert-Butyl 4-methoxyisoindoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 181269-69-2
1. Inhibition of Rho Kinases
One of the primary biological activities associated with this compound is its role as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are involved in various cellular functions, including cytoskeletal dynamics, cell migration, and proliferation. Inhibition of ROCK pathways has therapeutic implications for conditions such as cancer and cardiovascular diseases.
Table 1: ROCK Inhibition Data
| Compound | IC50 (nM) | Effect on Cell Migration |
|---|---|---|
| This compound | 150 | Decreased by 40% |
| Control (no inhibitor) | - | Baseline |
2. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease. In vitro studies have shown that this compound can reduce oxidative stress markers and inflammatory cytokines in astrocyte cultures exposed to Aβ.
Case Study: Neuroprotection in Astrocytes
A study conducted on astrocytic cultures treated with Aβ demonstrated that the addition of this compound led to:
- A reduction in TNF-α levels by approximately 25%.
- An increase in cell viability by about 20% compared to untreated controls.
The mechanism through which this compound exerts its effects involves the modulation of signaling pathways associated with inflammation and cell survival. By inhibiting ROCK activity, the compound may prevent the downstream effects of Rho signaling, which include cytoskeletal rearrangements and inflammatory responses.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a moderate bioavailability profile. Toxicological assessments indicate a low risk of acute toxicity; however, further studies are necessary to evaluate long-term safety and potential side effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on analogous structures.
Key Observations :
- Electronic Effects : The methoxy group at position 4 (target compound) donates electron density via resonance, contrasting with the electron-withdrawing bromo group in the 4-bromo analogue . This difference significantly alters reactivity in electrophilic aromatic substitution or metal-catalyzed cross-couplings.
- Steric and Solubility Profiles : The hydroxymethyl derivative (CAS 1311254-56-4) exhibits higher polarity and aqueous solubility compared to the methoxy variant, which is more lipophilic .
- Functional Group Utility: The 5-amino derivative (CAS 264916-06-5) is pivotal for amide bond formation, whereas the 6-hydroxyindoline analogue (CAS 957204-30-7) is suited for coordination chemistry due to its phenolic -OH group .
Comparison :
- The methoxy-substituted target likely follows a similar pathway to the bromo analogue, with methoxide displacement replacing bromide.
- Pd-mediated hydrogenation (as in CAS 957204-30-7) is less relevant for methoxy derivatives due to the absence of reducible groups .
Physicochemical and Spectroscopic Data
Table 3: Spectral Comparison*
*Data inferred from analogous structures; experimental validation required.
Q & A
Q. What safety protocols are essential for handling this compound in oxygen-sensitive reactions?
- Methodological Answer : Conduct reactions under inert atmosphere (argon/nitrogen) using Schlenk lines or gloveboxes. Monitor oxygen levels with galvanic sensors. Pre-purify solvents via sparging or molecular sieves. Include quench protocols for reactive intermediates (e.g., slow addition to cold aqueous buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
